Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride
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Overview
Description
Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride, also known as TMTD, is a sulfur-containing heterocyclic compound. TMTD has been widely used in various fields, including agriculture, pharmaceuticals, and material science.
Mechanism of Action
The mechanism of action of Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride is not fully understood. However, it is known to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride has also been shown to induce oxidative stress and DNA damage in cells.
Biochemical and Physiological Effects:
Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of certain bacteria and fungi. Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride has also been shown to have neurotoxic effects, such as inducing memory impairment and neuronal damage.
Advantages and Limitations for Lab Experiments
Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride has several advantages for lab experiments. It is a stable and readily available compound, and its synthesis method is well-established. However, Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride has some limitations, such as its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the study of Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to study its material science applications, such as in the synthesis of novel sulfur-containing polymers. Additionally, further research is needed to fully understand the mechanism of action and the potential toxicity of Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride.
Conclusion:
In conclusion, Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride is a sulfur-containing heterocyclic compound that has been widely used in various fields. Its synthesis method is well-established, and it has been extensively studied for its various scientific research applications. Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand its mechanism of action and potential toxicity, and to explore its potential applications in drug discovery and material science.
Synthesis Methods
The synthesis method of Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride involves the reaction of thiomorpholine-4,4-dione with formaldehyde under acidic conditions. The resulting product is then treated with hydrogen sulfide to obtain Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride. This method has been well-established and has been used by many researchers.
Scientific Research Applications
Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride has been extensively studied for its various applications in scientific research. It has been used as a catalyst in organic synthesis, as a fungicide in agriculture, and as a potential drug candidate in pharmaceuticals. Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride has also been studied for its material science applications, such as in the synthesis of nanoparticles and as a precursor for the preparation of sulfur-containing polymers.
properties
IUPAC Name |
1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S.ClH/c9-12(10)4-2-8-6-1-3-11-5-7(6)12;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSYETUUZLOAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1NCCS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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